![molecular formula C23H33NO B10829570 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one](/img/structure/B10829570.png)
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions typically involve the use of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its molecular targets include DNA gyrase, topoisomerase IV, and various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-methylquinoline: A derivative with a methyl group at position 2.
4-hydroxyquinoline: A hydroxylated derivative with different biological activities.
Uniqueness
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl side chain and the presence of a methyl group at position 1 differentiate it from other quinoline derivatives, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H33NO |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
InChI Key |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone](/img/structure/B10829493.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B10829505.png)

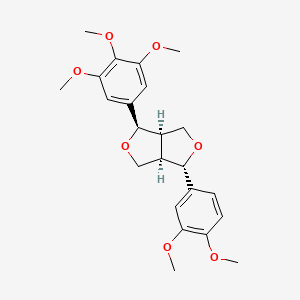

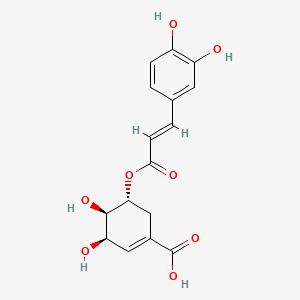
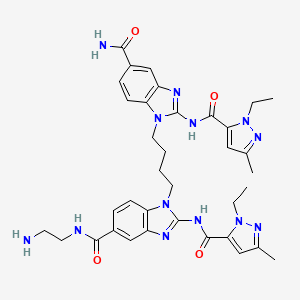
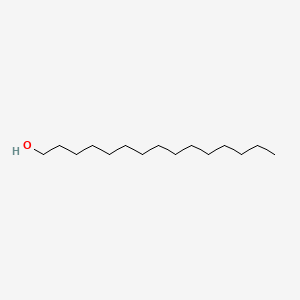

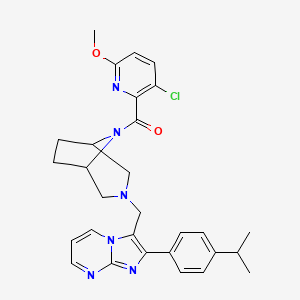
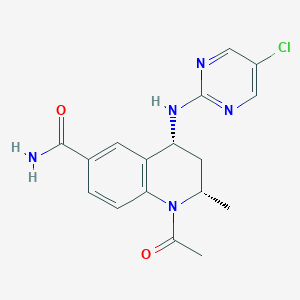
![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)

![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)
